molecular formula C15H14O3 B7960821 Methyl 2-(3-methoxyphenyl)benzoate

Methyl 2-(3-methoxyphenyl)benzoate

Cat. No. B7960821
M. Wt: 242.27 g/mol
InChI Key: DLVFBIKYDMBDKB-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)benzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Reduction Studies : King and Strojny (1982) explored the reduction of Methyl benzoate on a Y2O3 catalyst, highlighting its potential use in catalytic processes (King & Strojny, 1982).

  • Photophysical Properties : Kim et al. (2021) synthesized and studied the photophysical properties of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, demonstrating its unique luminescence characteristics (Kim et al., 2021).

  • Potential Beta-Adrenolytics : Stankovicová et al. (2014) investigated the physico-chemical properties of Methyl 2-(3-methoxyphenyl)benzoate derivatives for potential ultra-short beta-adrenolytic activity (Stankovicová et al., 2014).

  • Biological Activity : A study by Atta-ur-rahman et al. (1997) isolated Methyl 2-[propanamide-2'-methoxycarbonyl]benzoate from Jolyna laminarioides and identified its chymotrypsin inhibitory activity and antimicrobial effects (Atta-ur-rahman et al., 1997).

  • Synthesis and Properties of Schiff Base Derivatives : Alamro et al. (2021) synthesized and investigated the mesomorphic properties of this compound derivatives, providing insights into their potential applications in materials science (Alamro et al., 2021).

  • Insecticidal Activity : Chen et al. (2018) studied the insecticidal properties of Methyl benzoate analogs, including Methyl 3-methoxybenzoate, against red imported fire ants, showcasing its potential in pest management (Chen et al., 2018).

  • Antioxidant Activity : Demir et al. (2015) investigated the structure and antioxidant properties of Methyl 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighting its potential in oxidative stress-related applications (Demir et al., 2015).

  • Synthesis and Characterization of Liquid Crystalline Compounds : Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds containing this compound, suggesting its application in material science (Thaker et al., 2012).

  • Toxicity to Adult Aedes aegypti : Larson et al. (2021) explored the toxicities of Methyl benzoate and analogs, including Methyl 3-methoxybenzoate, to adult Aedes aegypti, indicating its potential as an insecticide (Larson et al., 2021).

  • Applications in Organic Synthesis : Kemperman et al. (2006) demonstrated the use of Methyl 2-(2-methoxyphenyl)benzoate in organic synthesis, particularly in the synthesis of benzo[c]chromen-6-ones using ionic liquids (Kemperman et al., 2006).

properties

IUPAC Name

methyl 2-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFBIKYDMBDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.